Sodium ethanethiolate

概要

説明

Sodium ethanethiolate is a chemical compound that has been studied in various contexts due to its reactivity and potential applications in synthesis. It is known to react with different substrates to yield a variety of products, which can be influenced by the nature of the substituents present in the reacting molecules.

Synthesis Analysis

The synthesis of novel heterocycles using sodium ethanethiolate has been reported, where it reacts at the S-2 position of substituted 1,2-dithiole-3-thiones. The presence of specific substituents, such as a pyrimidinyl group, can significantly alter the reaction pathway, leading to the formation of new heterocyclic compounds . Additionally, sodium ethanethiolate has been utilized in the demethylation of dimethyl phosphonate esters, providing an improved method for synthesizing 5′-methylene substituted 2′,5′-deoxyribonucleotides without causing unwanted isomerization .

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure of sodium ethanethiolate, they do provide insights into the structures of related sodium complexes. For instance, a cage-like complex anion formed by sodium borate and 1,1,1-tris(hydroxymethyl)ethane has been characterized, revealing the octahedral coordination of the sodium ion . This information, although not directly about sodium ethanethiolate, can give a general idea of how sodium ions might interact with organic ligands in a complex.

Chemical Reactions Analysis

Sodium ethanethiolate's reactivity has been explored in the context of dehydrosulfurization reactions. For example, the dehydrosulfurization of ethanethiol over alkali metal zeolite catalysts has been studied, with the sodium ion playing a crucial role in the catalytic activity. The reaction products and mechanisms are influenced by the type of zeolite and the nature of the active sites, which include the alkali metal ions and the oxygen anion of the zeolite's skeletal structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium complexes have been investigated through photoionization mass spectrometry and ab initio molecular orbital methods. These studies provide insights into the bond dissociation energies, ionization energies, and the effects of sodium complexation bonding on these properties. Although these studies focus on complexes of sodium with methanol and 1,2-ethanediol, they highlight the interplay between sodium bonding and intramolecular hydrogen bonding, which could be relevant to understanding the properties of sodium ethanethiolate .

科学的研究の応用

Reactivity and Novel Heterocycle Synthesis

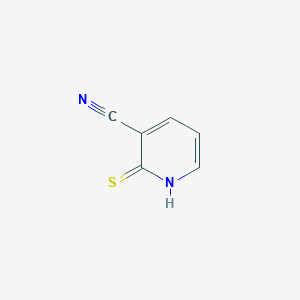

Sodium ethanethiolate reacts with substituted 1,2-dithiole-3-thiones at the S-2 position, leading to various products depending on the substituents. This reaction is particularly notable when a pyrimidinyl substituent is present, as it yields a novel heterocycle, a synthesis previously unreported (Largeron, Martens, & Fleury, 1987).

Catalytic Cracking of Organic Sulfur Compounds

Sodium ethanethiolate is involved in the dehydrosulfurization of ethanethiol over various alkali metal zeolite catalysts. The study found that the catalytic activity of sodium zeolite depends on the type of zeolite used, with a significant impact on the dehydrosulfurization products (Sugioka, Kamanaka, & Aomura, 1973, 1976).

Improved Synthesis of Nucleotides

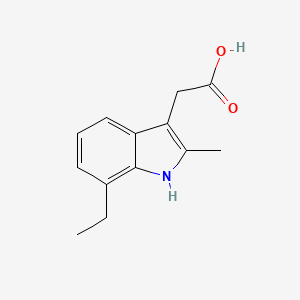

A new demethylation method for dimethyl phosphonate esters using sodium ethanethiolate has been developed. This method provides an improved synthesis of 5'-methylene substituted 2',5'-deoxynucleotides, avoiding 1'-α-anomerization during nucleoside dimethyl phosphonate ester demethylation (Li, Piccirilli, & Greene, 2023).

Transformation Over Zeolites

Studies on the transformation of ethanethiol over sodium and hydrogen forms of zeolites indicate that Bronsted acid sites are catalytically active in elimination reactions. Sodium ions play a role in transformations of alkyl radicals, with adsorption of hydrogen sulphide enhancing transformations to aromatics (Ziolek, Decyk, Derewinski, & Haber, 1989).

Free-Radical and Nucleophilic Additions

Sodium ethanethiolate's role in the free-radical and nucleophilic addition reactions has been studied. It plays a critical role in the formation of compounds such as 1-ethoxy-1-(ethylthio)ethene during the addition of thiols to ethoxyethyne (Alkema & Arens, 1960).

Ribonucleotide Reductase Inactivation Mechanism

Sodium ethanethiolate has been used in the study of the inactivation mechanism of Escherichia coli ribonucleotide reductase by certain nucleotides. It acts as a protective agent in these reactions, providing insights into the enzyme's hydrogen transfer mechanisms (Ator & Stubbe, 1985).

Catalytic Oxidation of Ethanethiol

Sodium cobalt(II) tetrasulfophthalocyanine has been used to oxidize ethanethiol to diethyl disulfide, showcasing the potential of sodium ethanethiolate in oxidation reactions and its application in processes like the Merox® process for sulfur removal (Scott, Myers, Hill, & Omadoko, 2019).

Stable Isotope Dilution Assays

Sodium ethanethiolate plays a role in stable isotope dilution assays for quantitating volatile odorants in food, such as in the analysis of durian pulp. Its use demonstrates the potential for precise measurement of odorants in complex food matrices (Li, Schieberle, & Steinhaus, 2016).

Safety And Hazards

Sodium Ethanethiolate is classified as a skin corrosive (Category 1B) and can cause serious eye damage . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and wear protective gloves, clothing, and eye/face protection . In case of contact with skin or eyes, immediate medical attention is advised .

Relevant Papers One relevant paper discusses the cooperativity and intermediates in the equilibrium reactions of Fe (II,III) with ethanethiolate in N-methylformamide (NMF) solution . The paper provides insights into the reaction of FeCl2 or FeCl3 with Sodium Ethanethiolate .

特性

IUPAC Name |

sodium;ethanethiolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6S.Na/c1-2-3;/h3H,2H2,1H3;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJDUDPQVDAASMV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

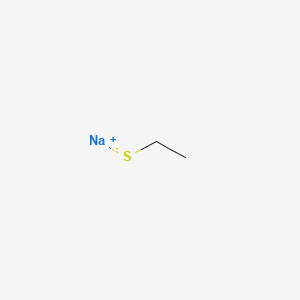

CC[S-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NaS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

75-08-1 (Parent) | |

| Record name | Ethanethiol, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000811518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID001001774 | |

| Record name | Sodium ethanethiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001001774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige crystals with a stench; [Sigma-Aldrich MSDS] | |

| Record name | Sodium ethanethiolate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21709 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Sodium ethanethiolate | |

CAS RN |

811-51-8 | |

| Record name | Ethanethiol, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000811518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium ethanethiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001001774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanethiol sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。